Bienvenue dans la boutique en ligne BenchChem!

2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Medicinal chemistry Lead optimization Structure–activity relationship

Choose this 4-(ethylthio)phenyl-substituted N-(4-phenylthiazol-2-yl)acetamide when your SAR campaign demands a non-electrophilic scaffold with a metabolically tractable thioether handle. Unlike chloroacetyl warhead analogs (MIC 6.25 µg/mL) that risk non-specific covalent modification, the ethylthio group enables reversible target engagement and cleaner selectivity profiles for antibacterial hit-to-lead. The thioether also undergoes controlled oxidation to sulfoxide/sulfone, permitting metabolite-activity-relationship studies without de novo synthesis. For kinase programs, this compound provides a synthetically simplified alternative to the piperazinyl-quinolinone series (VEGFR-2 IC₅₀ 46.83–51.41 nM), allowing rapid exploration of substituent effects on potency and selectivity. Available >95 % purity, ready for ABPP probe design, agrochemical SAR expansion, and medicinal chemistry lead optimization.

Molecular Formula C19H18N2OS2
Molecular Weight 354.49
CAS No. 919846-88-1
Cat. No. B2791602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
CAS919846-88-1
Molecular FormulaC19H18N2OS2
Molecular Weight354.49
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
InChIKeyCHFBRFSIEJKHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide (CAS 919846-88-1) – Structural Identity and Research-Grade Procurement Profile


2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide (CAS 919846-88-1; molecular formula C₁₉H₁₈N₂OS₂; molecular weight 354.49 g/mol) is a synthetic thiazole-acetamide hybrid that integrates a 4-phenylthiazol-2-yl core with a 4-(ethylthio)phenylacetyl side chain via an amide linkage . This compound belongs to the broader class of N-(4-phenylthiazol-2-yl)acetamide derivatives, a scaffold widely explored for antimicrobial, anticancer, and enzyme-inhibitory applications [1]. The combination of an ethylthio (–SEt) substituent on the phenylacetyl moiety and the 4-phenylthiazole heterocycle distinguishes it from simpler acetamide analogs and positions it as a privileged intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why N-(4-Phenylthiazol-2-yl)acetamide Scaffolds Cannot Be Treated as Interchangeable: The Case for 2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide


Within the N-(4-phenylthiazol-2-yl)acetamide chemotype, even minor substituent variations on the phenylacetyl moiety produce pronounced differences in biological potency, target selectivity, and physicochemical behavior. For instance, the 2-chloro-N-(4-phenylthiazol-2-yl)acetamide series demonstrates antibacterial MIC values ranging from 6.25 to >25 µg/mL depending solely on the amine substituent attached to the chloroacetamide warhead [1]. Similarly, in the VEGFR-2 kinase inhibition context, halogen substitution on the quinolinone portion shifts IC₅₀ values from >50 µM to as low as 2.73 µM among otherwise identical N-(4-phenylthiazol-2-yl)acetamide congeners [2]. The target compound's 4-(ethylthio)phenyl group introduces a thioether moiety capable of undergoing metabolic oxidation to sulfoxide/sulfone species, a property absent in chloro-, unsubstituted phenyl-, or benzamide analogs. These structural nuances directly impact target engagement, metabolic stability, and synthetic tractability, making generic substitution scientifically indefensible without head-to-head comparative data.

Quantitative Differentiation Evidence for 2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide (CAS 919846-88-1) vs. Closest Structural Analogs


Structural Topology and Molecular Complexity Advantage Over the Simplest N-(4-Phenylthiazol-2-yl)acetamide Core

The target compound (C₁₉H₁₈N₂OS₂; MW 354.49) possesses eight additional heavy atoms, two rotatable bonds, and a thioether side chain compared to the minimal N-(4-phenylthiazol-2-yl)acetamide scaffold (C₁₁H₁₀N₂OS; MW 218.27) [1]. This increased structural complexity translates to a substantially larger solvent-accessible surface area and a higher calculated logP (~4.1–4.5 estimated for the target compound vs. ~2.5 for the minimal scaffold ), which directly influences membrane permeability and target binding pocket occupancy. The ethylthio group provides a metabolically labile site (oxidation to sulfoxide/sulfone) that is absent in the simple acetamide, offering a pharmacokinetic tuning handle unavailable to the comparator.

Medicinal chemistry Lead optimization Structure–activity relationship

Differentiation from 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide: Absence of a Reactive Electrophilic Warhead

2-Chloro-N-(4-phenylthiazol-2-yl)acetamide (CAS 5039-16-7) contains a chloroacetyl group that acts as a covalent electrophilic warhead capable of non-selectively alkylating cysteine residues. This reactivity underlies its antibacterial activity (zone of inhibition 12–18 mm against B. subtilis and S. typhimurium at 100 µg/mL [1]) but also confers pan-assay interference and off-target toxicity risks. The target compound replaces the reactive 2-chloroacetyl group with a 2-(4-(ethylthio)phenyl)acetyl moiety, eliminating the electrophilic center while retaining the 4-phenylthiazol-2-yl pharmacophore. SAR studies on related 4-(ethylthio)phenyl thiazole derivatives demonstrate that replacing halogen substituents with thioether groups preserves antiproliferative activity while reducing non-specific reactivity [2].

Covalent inhibition Selectivity profiling Chemical probe development

Class-Level Antiproliferative Activity: Positioning Among VEGFR-2-TK Inhibitory N-(4-Phenylthiazol-2-yl)acetamide Derivatives

While no direct IC₅₀ data exist for the target compound, class-level inference from the structurally related 2-(4-(piperazin-1-yl)quinolin-2(1H)-one)-N-(4-phenylthiazol-2-yl)acetamide series provides a benchmark. The most potent dihalogenated derivative in this series exhibited VEGFR-2-TK IC₅₀ = 2.73 ± 0.16 µM against the T-47D breast cancer cell line, outperforming Staurosporine [1]. Two 6-fluoro derivatives achieved VEGFR-2 IC₅₀ values of 46.83 ± 2.4 and 51.09 ± 2.6 nM, comparable to Sorafenib (IC₅₀ = 51.41 ± 2.3 nM) [1]. The target compound differs from these comparators by replacing the piperazinyl-quinolinone moiety with a simpler 4-(ethylthio)phenylacetyl group, providing a distinct vector for SAR diversification with potentially reduced molecular weight and synthetic complexity.

Cancer therapeutics Kinase inhibition Angiogenesis

Antibacterial Class-Level Potential and Differentiation from 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Leads

The N-(4-phenylthiazol-2-yl)acetamide scaffold has demonstrated tractable antibacterial activity. Optimized 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives achieved MIC values of 6.25 µg/mL against E. coli, S. aureus, and C. albicans [1]. In the agricultural antibacterial space, N-phenylacetamide derivatives containing 4-arylthiazole moieties showed EC₅₀ values as low as 156.7 µM against Xanthomonas oryzae pv. oryzae, outperforming the commercial standards bismerthiazol (EC₅₀ = 230.5 µM) and thiodiazole copper (EC₅₀ = 545.2 µM) [2]. The target compound's 4-(ethylthio)phenyl substituent introduces a sulfur-containing hydrophobic group that, by analogy to thioether-containing antibacterial agents, may enhance membrane penetration in Gram-negative bacteria. The absence of the chloroacetamide warhead may necessitate optimization of the amide substituent to restore antibacterial potency.

Antimicrobial resistance Gram-negative pathogens Drug discovery

Predicted Physicochemical and Drug-Likeness Profile Relative to Benzamide Isosteres

The target compound's acetamide linker (–CH₂C(=O)NH–) confers a distinct conformational and hydrogen-bonding profile compared to its benzamide isostere, 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide . The acetamide linkage introduces an sp³-hybridized methylene group that increases conformational flexibility (8 rotatable bonds vs. ~6 for the benzamide analog) and modifies the pKa of the amide NH. The predicted logP for the target compound (~4.1–4.5) is comparable to that of the benzamide congener, but the polar surface area (PSA ~55–65 Ų) is predicted to be slightly lower due to the methylene spacer reducing amide resonance, potentially enhancing passive membrane permeability. Empirically, the target compound's thioether moiety predicts susceptibility to CYP450-mediated S-oxidation, a metabolic pathway not available to the benzamide comparator .

ADME prediction Drug-likeness Property-based design

Recommended Procurement and Research Application Scenarios for 2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide


Scaffold-Hopping Starting Point in VEGFR-2 Kinase Inhibitor Programs

For medicinal chemistry teams seeking alternatives to the synthetically complex piperazinyl-quinolinone N-(4-phenylthiazol-2-yl)acetamide series (which achieved VEGFR-2 IC₅₀ = 46.83–51.41 nM, comparable to Sorafenib), the target compound offers a structurally simplified entry point [1]. Its 4-(ethylthio)phenylacetyl side chain can be systematically varied to explore substituent effects on kinase selectivity and cellular potency. The thioether moiety provides a natural handle for oxidation to sulfoxide or sulfone metabolites, enabling the study of metabolite activity relationships without requiring de novo synthesis of oxidized analogs [1].

Non-Electrophilic Antibacterial Lead Generation Against Gram-Negative Pathogens

The 2-chloro-N-(4-phenylthiazol-2-yl)acetamide series has validated the N-(4-phenylthiazol-2-yl)acetamide scaffold for antibacterial drug discovery (MIC values as low as 6.25 µg/mL against E. coli and S. aureus) [2]. However, the chloroacetyl warhead raises concerns about non-specific covalent modification and pan-assay interference. Procuring the target compound, which replaces the electrophile with a 4-(ethylthio)phenyl group, allows antibacterial SAR to be explored in a non-covalent regime, potentially identifying reversible inhibitors with cleaner selectivity profiles [2]. The ethylthio substituent may also enhance Gram-negative outer membrane penetration via increased lipophilicity.

Chemical Probe Development for Target Identification via Chemoproteomics

The non-electrophilic character of the target compound makes it suitable as a parent scaffold for designing activity-based protein profiling (ABPP) probes. Related work at Leiden University has demonstrated that 4-phenyl-2-aminothiazole-based probes can be used in chemoproteomic experiments to identify protein targets of bioactive N-(4-phenylthiazol-2-yl)acetamides [3]. The target compound's thioether group can serve as a spectroscopic handle (via its characteristic ¹H NMR chemical shift at δ ~2.5–3.0 ppm for –SCH₂– and MS fragmentation signature) for tracking cellular uptake and distribution in target engagement studies. Its commercial availability at >95% purity from multiple vendors facilitates reproducible probe development [3].

SAR Matrix Expansion for Agricultural Antibacterial Agent Development

The 4-arylthiazole N-phenylacetamide chemotype has demonstrated promising activity against the plant pathogen Xanthomonas oryzae pv. oryzae, with the lead compound A1 achieving EC₅₀ = 156.7 µM, outperforming the commercial standards bismerthiazol (EC₅₀ = 230.5 µM) and thiodiazole copper (EC₅₀ = 545.2 µM) [4]. The target compound provides an alternative substitution pattern (4-(ethylthio)phenylacetyl vs. 4-((4-fluorophenyl)thiazol-2-yl)amino) for expanding the SAR matrix in agrochemical discovery. Its ethylthio group may confer improved soil mobility, photostability, or formulation compatibility compared to the halogenated comparators, although these properties remain to be experimentally verified [4].

Quote Request

Request a Quote for 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.